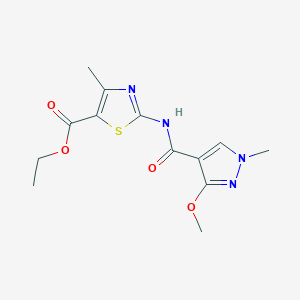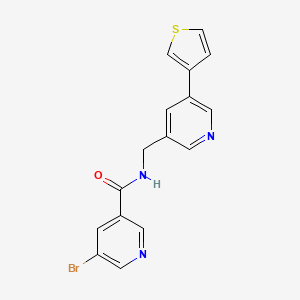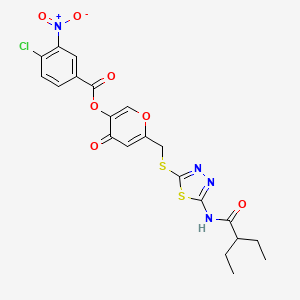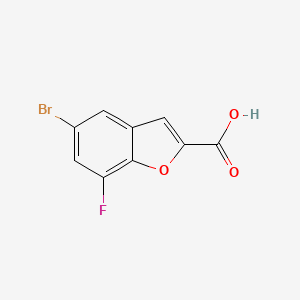![molecular formula C21H33N3O2S B2360758 2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide CAS No. 1008461-79-7](/img/structure/B2360758.png)
2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an adamantyl group, an acetyl group, an amino group, a thiazole group, and a pentanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve coupling reactions . For example, adamantane derivatives can be synthesized through alkylation reactions . Similarly, thiazole derivatives can be synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The adamantyl group would provide a rigid, three-dimensional structure, while the thiazole and pentanamide groups would introduce heterocyclic rings into the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the amino group could participate in acid-base reactions, while the acetyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an adamantyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
- Compounds related to 2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide have demonstrated potential as antimicrobial agents. For instance, similar adamantane derivatives have shown marked bacteriostatic effects against bacterial strains like Staphylococcus aureus and Bacillus subtilis, highlighting their relevance in the development of new antimicrobial drugs (Eisa, Tantawy, & El-kerdawy, 1990).
- Other studies have focused on synthesizing and evaluating the antifungal and antibacterial activity of thiazole derivatives, which are structurally related to the compound . These studies provide insights into the antimicrobial potential of such compounds (Ahluwalia, Arora, & Kaur, 1986).
Anticancer Properties
- Research on thiazole and thiadiazole derivatives, which share structural similarities with 2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide, has demonstrated potential anticancer activities. These studies contribute to the understanding of the compound's possible applications in cancer treatment (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Dipeptidyl Peptidase IV Inhibition and Antidiabetic Properties
- Adamantane derivatives have been investigated for their role in inhibiting dipeptidyl peptidase IV (DPP-IV), which is significant for the treatment of type 2 diabetes. This research suggests potential antidiabetic applications of compounds structurally related to 2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide (Villhauer et al., 2003).
Antiviral Activity
- Studies have also explored the antiviral activities of adamantane-containing heterocycles. This research contributes to understanding how compounds like 2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide could be utilized in the development of new antiviral drugs (Makarova et al., 2004).
Synthesis and Chemical Properties
- The synthesis and chemical properties of similar adamantane derivatives have been extensively studied, providing a foundation for understanding the chemical behavior and potential applications of 2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide in various fields (Shchipalkin, Petrov, & Kuznetsov, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S/c1-13(2)5-17(19(26)24-20-22-3-4-27-20)23-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h13-17H,3-12H2,1-2H3,(H,23,25)(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKJZPXBVOPLNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NCCS1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2360679.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2360682.png)

![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)
![(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2360692.png)
![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2360695.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2360697.png)
